molecular formula C10H12Cl3NO B11816176 2-(3,4-Dichlorophenyl)morpholine hydrochloride CAS No. 1251033-61-0

2-(3,4-Dichlorophenyl)morpholine hydrochloride

Cat. No.: B11816176
CAS No.: 1251033-61-0
M. Wt: 268.6 g/mol
InChI Key: AXBRXQCZKMVDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.56 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a dichlorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)morpholine hydrochloride typically involves the reaction of 3,4-dichloroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions yield reduced dichlorophenyl derivatives, and substitution reactions yield various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the target organisms. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties compared to other morpholine derivatives .

Properties

CAS No.

1251033-61-0

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H

InChI Key

AXBRXQCZKMVDIC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.